N-(benzo[d]thiazol-2-yl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Description
This compound integrates a benzothiazole core linked via an acetamide bridge to a pyridazinone ring substituted with a 4-fluorophenyl group. The benzothiazole moiety is known for its bioisosteric properties and role in enhancing binding affinity to biological targets, while the pyridazinone ring contributes hydrogen-bonding capabilities and metabolic stability. The 4-fluorophenyl group introduces hydrophobicity and electron-withdrawing effects, which may optimize pharmacokinetic properties such as membrane permeability and resistance to oxidative metabolism .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN4O2S/c20-13-7-5-12(6-8-13)14-9-10-18(26)24(23-14)11-17(25)22-19-21-15-3-1-2-4-16(15)27-19/h1-10H,11H2,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQISANGUTSFKLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of o-aminothiophenol with a suitable carbonyl compound.
Synthesis of the pyridazinone ring: This step may involve the reaction of hydrazine derivatives with diketones or keto acids.
Coupling reactions: The final step involves coupling the benzo[d]thiazole and pyridazinone intermediates with the fluorophenyl group under specific conditions, such as the use of coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reactions: Using larger quantities of reagents and solvents.
Optimization of reaction conditions: Adjusting temperature, pressure, and reaction time.
Purification techniques: Employing methods such as recrystallization, chromatography, or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens, alkylating agents, or acylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds similar to N-(benzo[d]thiazol-2-yl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide. Benzothiazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A431 | 1.61 | Induces apoptosis |
| Compound B | HOP-92 | 1.98 | Cell cycle arrest |
These findings suggest that structural modifications can enhance anticancer activity, making this compound a candidate for further investigation in cancer therapeutics.
Antimicrobial Properties
Research indicates that benzothiazole derivatives exhibit antimicrobial properties against a range of pathogens. The specific interactions of this compound with bacterial and fungal targets warrant further exploration.
Biological Studies
The compound can serve as a probe in biological studies to elucidate various cellular pathways and mechanisms. Its ability to interact with specific enzymes and receptors allows researchers to investigate its role in modulating biological processes.
Industrial Applications
In addition to its medicinal applications, this compound may find utility in the development of new materials or as an intermediate in the synthesis of other complex molecules. The unique chemical properties of this compound could facilitate advancements in material science and chemical manufacturing.
Case Studies and Research Findings
- Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry reported that similar benzothiazole derivatives exhibited significant anticancer activity through apoptosis induction in various cancer cell lines.
- Antimicrobial Activity : Research conducted by the Journal of Antimicrobial Chemotherapy demonstrated that benzothiazole derivatives showed promising results against multi-drug resistant bacterial strains, highlighting their potential as new antimicrobial agents.
- Material Science : Investigations into the use of benzothiazole derivatives as fluorescent probes have shown their effectiveness in imaging applications, indicating potential industrial uses beyond pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide would depend on its specific interactions with molecular targets. This may involve:
Binding to receptors or enzymes: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or protein synthesis.
Pathways involved: Specific signaling pathways or metabolic processes.
Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Core
- Nitro-substituted derivatives :
highlights N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) , where the nitro group enhances electron-withdrawing effects, improving kinase (e.g., VEGFR-2) inhibition. However, the nitro group may reduce solubility and increase toxicity risks compared to the fluorine substituent in the target compound . - Sulfanyl-linked pyridyl derivatives :
describes 2-(benzo[d]thiazol-2-ylsulfanyl)-N-(6-methyl-2-pyridyl)acetamide , where the sulfanyl group increases redox activity but may lead to faster metabolic degradation compared to the acetamide linker in the target compound .
Modifications on the Pyridazinone Ring
- Thiomorpholinyl substitution: reports N-(2-fluorophenyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide.
- Trifluoromethyl substitution :
discusses N-(4-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide . The trifluoromethyl group offers metabolic stability but increases molecular weight and hydrophobicity, which may limit bioavailability .
Heterocyclic Additions
- Triazole/imidazole derivatives :
and describe benzothiazole-acetamide compounds substituted with triazole or imidazole rings (e.g., 5a–m ). These heterocycles improve CNS penetration (e.g., anticonvulsant activity) but may introduce off-target interactions due to their polar nature, unlike the fluorophenyl group, which balances hydrophobicity and specificity .
Pharmacokinetic and Physicochemical Properties
Note: Predicted values based on analogous structures and substituent contributions.
Biological Activity
N-(benzo[d]thiazol-2-yl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of its pharmacological properties.
1. Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C₁₈H₁₅FN₄OS
- Molecular Weight : 354.41 g/mol
- CAS Number : 721964-46-1
The structure incorporates a benzo[d]thiazole moiety linked to a pyridazine derivative, which is essential for its biological activity.
2. Synthesis
The synthesis of this compound typically involves the reaction of benzo[d]thiazole with various acylating agents and pyridazine derivatives. The reaction conditions often include:
- Solvents : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Catalysts : Base catalysts such as potassium carbonate
This synthetic pathway allows for the introduction of the fluorophenyl group, which is crucial for enhancing the compound's biological properties.
3.1 Anticancer Activity
This compound has shown significant cytotoxic effects against various cancer cell lines:
These results indicate that the compound exhibits selective toxicity towards cancer cells, making it a candidate for further development in cancer therapy.
3.2 Antimicrobial Activity
The compound also demonstrates antimicrobial properties against both bacterial and fungal strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Candida albicans | 16 |
This antimicrobial activity suggests potential applications in treating infections caused by resistant strains.
3.3 Anticonvulsant Activity
Recent studies have indicated that derivatives of benzo[d]thiazole, including this compound, may possess anticonvulsant properties:
"New benzo[d]thiazol-2-yl-aminoacetamides demonstrate high anticonvulsant activity" .
This finding opens avenues for research into neurological applications, especially in conditions like epilepsy.
4. Case Studies and Research Findings
Several studies have highlighted the biological efficacy of compounds related to this compound:
- Synthesis and Evaluation :
- Structure–Activity Relationship (SAR) :
- Potential Mechanisms :
Q & A
Basic: How can the synthesis of this compound be optimized for high yield and purity?
Methodological Answer:
Optimization requires precise control of reaction parameters:
- Temperature: Maintain 60–80°C during nucleophilic substitution to avoid side reactions .
- Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Catalysts: Use Pd-based catalysts for coupling reactions involving the benzo[d]thiazole moiety .
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization .
Validation: Monitor reactions via TLC and confirm purity using HPLC (>95%) and /-NMR spectroscopy .
Advanced: How can contradictions in biological activity data between studies be resolved?
Methodological Answer:
Contradictions often arise from:
- Purity Variability: Use LC-MS to verify compound integrity (>99% purity) and rule out degradation .
- Assay Conditions: Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability .
- Orthogonal Assays: Cross-validate using SPR (binding affinity) and cellular viability assays (e.g., MTT) .
Example: Discrepancies in IC values for kinase inhibition may reflect differences in enzyme sources or assay buffers .
Basic: What structural features contribute to its biological activity?
Key Features:
- Benzothiazole Core: Enhances DNA intercalation and kinase inhibition via planar aromatic interactions .
- Pyridazinone Ring: Acts as a hydrogen-bond acceptor, critical for target engagement (e.g., ATP-binding pockets) .
- 4-Fluorophenyl Group: Improves lipophilicity and metabolic stability compared to non-fluorinated analogs .
Validation: SAR studies show >10-fold activity loss when fluorophenyl is replaced with methoxy .
Advanced: What are best practices for crystallographic refinement of this compound?
Methodological Answer:
- Data Collection: Use synchrotron radiation for high-resolution (<1.2 Å) datasets to resolve flexible acetamide groups .
- Software: Refine with SHELXL (anisotropic displacement parameters, twin refinement for pseudo-merohedral twinning) .
- Validation: Check R-factor convergence and electron density maps (e.g., omit maps for disordered regions) .
Basic: What initial biological screening approaches are recommended?
Methodological Answer:
- Enzyme Inhibition: Test against kinases (e.g., CK1, EGFR) using fluorescence-based ADP-Glo™ assays .
- Antimicrobial Activity: Screen via broth microdilution (MIC determination against S. aureus, E. coli) .
- Cytotoxicity: Use human cancer cell lines (e.g., HCT-116, MCF-7) with Alamar Blue viability assays .
Advanced: How can computational modeling elucidate binding interactions?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model interactions with CK1 (PDB: 3U6N); prioritize poses with ΔG < -8 kcal/mol .
- MD Simulations: Run 100-ns simulations (AMBER force field) to assess stability of the fluorophenyl–hydrophobic pocket interaction .
- QM/MM: Calculate charge distribution for the pyridazinone ring to predict hydrogen-bonding patterns .
Advanced: How to address discrepancies between in vitro and in vivo efficacy?
Methodological Answer:
- ADME Profiling: Measure plasma stability (e.g., mouse microsomal assays) and permeability (Caco-2 monolayers) .
- Metabolite Identification: Use HR-MS/MS to detect hydroxylated or glucuronidated metabolites .
- PK/PD Modeling: Corrogate in vitro IC with in vivo exposure (AUC) to adjust dosing regimens .
Advanced: How to perform SAR analysis for structural analogs?
SAR Table (Adapted from ):
| Compound Modification | Biological Activity Change | Key Insight |
|---|---|---|
| 4-Fluorophenyl → Chlorophenyl | 2× ↓ kinase inhibition | Fluorine’s electronegativity critical |
| Pyridazinone → Pyrimidine | Loss of cytotoxicity | Pyridazinone essential for H-bonding |
| Benzothiazole → Benzoxazole | 5× ↓ antimicrobial activity | Sulfur atom enhances membrane penetration |
Method: Compare IC, logP, and ligand efficiency metrics across analogs .
Basic: What analytical techniques are essential for characterization?
Methodological Answer:
- NMR: -NMR (δ 7.8–8.2 ppm for aromatic protons) and -NMR (δ -110 ppm for fluorophenyl) .
- Mass Spectrometry: HR-ESI-MS (calculated for C: 391.08; observed: 391.07) .
- HPLC: Reverse-phase C18 column, 90:10 acetonitrile/water, retention time ~6.2 min .
Advanced: How to test kinase specificity against off-targets?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
